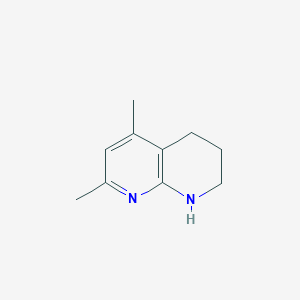

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Descripción general

Descripción

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C10H14N2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6-dimethylpyridine with formaldehyde and hydrogen gas in the presence of a catalyst can yield the desired compound . Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate are reacted in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5

Actividad Biológica

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 65541-95-9) is a compound belonging to the naphthyridine class of heterocyclic compounds. This article provides a comprehensive overview of its biological activities, including potential therapeutic applications and mechanisms of action.

- Molecular Formula : CHN

- Molecular Weight : 162.23 g/mol

- Structure : The compound features a tetrahydro-naphthyridine core, which is significant for its biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

2. Neuroprotective Effects

There is emerging evidence that naphthyridines can exert neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation. The potential of this compound in neurological disorders warrants further investigation.

3. Antimicrobial Properties

Naphthyridines are known for their antimicrobial activity against various pathogens. While specific studies on this compound are not extensively documented in the literature reviewed, similar compounds have demonstrated efficacy against gram-positive and gram-negative bacteria .

Study on Naphthyridine Derivatives

A pivotal study published in Phytochemistry explored the biological activity of various naphthyridine derivatives. The research highlighted the importance of structural modifications in enhancing biological potency and selectivity against cancer cell lines . Although this compound was not the primary focus of this study, the insights gained can guide future investigations into its therapeutic potential.

Mechanistic Insights

The mechanism of action for naphthyridines often involves interaction with DNA and modulation of cell signaling pathways that lead to apoptosis or cell cycle arrest. Such mechanisms are crucial for developing targeted therapies for cancer treatment.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has garnered attention for its potential therapeutic properties.

Antimicrobial Activity

Research has indicated that derivatives of 1,8-naphthyridine exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:

- Case Study : In a study published in the Journal of Medicinal Chemistry, compounds related to this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Case Study : A research article in Cancer Letters highlighted that specific naphthyridine derivatives showed cytotoxic effects on human cancer cell lines .

Biological Research

This compound is utilized in biological studies to explore various biochemical pathways.

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Example : It has been studied for its inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission and their inhibition can be beneficial in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound is noteworthy for its multiple synthetic routes which are valuable for chemists.

Synthesis Techniques

Various methods exist to synthesize this compound from simpler precursors:

These methods not only provide the target compound but also allow for the modification of its structure to enhance biological activity.

Propiedades

IUPAC Name |

5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRHDQUVVQLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495257 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65541-95-9 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.